molecular formula C15H16N2O3 B12618055 N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide CAS No. 919996-48-8

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide

Katalognummer: B12618055
CAS-Nummer: 919996-48-8
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: AOTAHDUMVREIOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is an organic compound with a complex structure that includes a phenoxyphenyl group and a glycinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide typically involves multiple steps. One common method starts with the preparation of the phenoxyphenyl intermediate, which is then reacted with glycinamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions may involve the use of halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to specific sites, while the glycinamide moiety can interact with active sites or catalytic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • α-Hydroxy-3-phenoxyphenylacetonitrile
  • 3-Phenoxybenzoic acid derivatives

Uniqueness

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain targets, making it a valuable tool in research and development.

Eigenschaften

CAS-Nummer

919996-48-8

Molekularformel

C15H16N2O3

Molekulargewicht

272.30 g/mol

IUPAC-Name

N-hydroxy-2-[(3-phenoxyphenyl)methylamino]acetamide

InChI

InChI=1S/C15H16N2O3/c18-15(17-19)11-16-10-12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18)

InChI-Schlüssel

AOTAHDUMVREIOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.